molecular formula C22H32N4O3 B11036888 5-isopentyl-6-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazino]-4(3H)-pyrimidinone

5-isopentyl-6-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazino]-4(3H)-pyrimidinone

Cat. No.: B11036888
M. Wt: 400.5 g/mol
InChI Key: UTLXFLCTSUGDIZ-UHFFFAOYSA-N
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Description

A16805.14 , is a complex heterocyclic molecule with a unique structure. Let’s break it down:

    5-Isopentyl: This part of the name indicates the presence of an isopentyl group (a branched alkyl group with five carbon atoms).

    6-(Methoxymethyl): Refers to a methoxymethyl group attached at position 6.

    2-[4-(4-Methoxyphenyl)piperazino]: Contains a piperazine ring with a 4-methoxyphenyl substituent at position 4.

    4(3H)-pyrimidinone: The core structure is a pyrimidinone ring.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidative processes can modify the methoxymethyl group or other functional groups.

    Reduction: Reduction reactions may affect the piperazine ring or other moieties.

    Substitution: Substituents can be replaced by other groups.

Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Research on this compound spans several fields:

    Biology: Studying its interactions with biological molecules (e.g., receptors, enzymes).

    Medicine: Exploring its pharmacological properties (e.g., potential drugs).

    Industry: Assessing its use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains elusive due to limited data. it likely interacts with specific molecular targets (e.g., proteins, nucleic acids) to exert its effects. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

While direct comparisons are challenging without specific analogs, we can highlight its uniqueness based on its intricate structure. Similar compounds may include other pyrimidinones or piperazine derivatives.

Properties

Molecular Formula

C22H32N4O3

Molecular Weight

400.5 g/mol

IUPAC Name

4-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(3-methylbutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C22H32N4O3/c1-16(2)5-10-19-20(15-28-3)23-22(24-21(19)27)26-13-11-25(12-14-26)17-6-8-18(29-4)9-7-17/h6-9,16H,5,10-15H2,1-4H3,(H,23,24,27)

InChI Key

UTLXFLCTSUGDIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)COC

Origin of Product

United States

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